ML 086 (CID-1674999)
Description
Based on regulatory frameworks (e.g., FDA approval packages), such compounds typically undergo rigorous evaluation of their chemical, pharmacological, and toxicological profiles before clinical use . For instance, similar benzoimidazole derivatives (e.g., 2-(4-nitrophenyl)benzoimidazole, CAS 1761-61-1) are synthesized via catalytic methods in tetrahydrofuran (THF) with high yields (~98%) and characterized for solubility and bioavailability .
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-17(2)15(19)11-6-5-7-12(10-11)18-16(20)13-8-3-4-9-14(13)21-18/h3-10H,1-2H3 |
InChI Key |
TUPPZGFKINLCEX-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
Aniline derivatives were functionalized through EDCI-mediated coupling reactions with substituted benzoic acids to yield amide intermediates. For example, the dimethyl amide precursor critical to ML086 was synthesized by reacting 3-(dimethylcarbamoyl)benzoic acid with aniline derivatives under mild basic conditions. Methyl 2-mercaptobenzoate was subsequently introduced to form thioether linkages, setting the stage for cyclization.
PIFA-Mediated Cyclization
Phenyliodine bis(trifluoroacetate) (PIFA) facilitated the generation of a reactive N-acylnitrenium ion, which underwent intramolecular trapping by the sulfur atom of the thioether group. This step produced the benzoisothiazolone ring system with high regioselectivity (Scheme 1). The reaction tolerated diverse substituents on the aniline moiety, enabling rapid exploration of structural variants.
Structural Optimization of ML086
Initial high-throughput screening identified benzoisothiazolones as PHOSPHO1 inhibitors, but early leads exhibited off-target activity against phosphomannose isomerase (PMI) and phosphomannomutase 2 (PMM2). Systematic SAR studies focused on eliminating cross-reactivity while enhancing potency:
Substituent Effects on PHOSPHO1 Inhibition
-
Methyl and Fluoro Groups : Introduction of methyl groups at the 3- and 5-positions of the phenyl ring (e.g., 2c , 2d ) reduced PMI inhibition but compromised PHOSPHO1 potency (IC<sub>50</sub> = 1.3–2.7 μM).
-
Dimethyl Amide Modification : Compound 2q (ML086), featuring a 3-(dimethylcarbamoyl)phenyl group, achieved an IC<sub>50</sub> of 0.14 μM against PHOSPHO1 with no detectable activity at PMI or PMM2 (Table 1).
| Compound | R<sub>1</sub> | PHOSPHO1 IC<sub>50</sub> (μM) | PMI IC<sub>50</sub> (μM) | PMM2 IC<sub>50</sub> (μM) |
|---|---|---|---|---|
| 2a | H | 0.94 | 6.4 | >20 |
| 2q | CON(CH<sub>3</sub>)<sub>2</sub> | 0.14 | >50 | >50 |
Sulfonamide Analogues
Sulfonamide derivatives (e.g., 2s , 2t ) demonstrated improved selectivity, with 2t (diethyl sulfonamide) exhibiting a PHOSPHO1 IC<sub>50</sub> of 0.56 μM and no activity at PMI/PMM2. However, these compounds displayed inferior metabolic stability compared to ML086.
Analytical Characterization and Purity Assessment
Purified ML086 was characterized using LC-MS and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy. Key spectral data include:
-
LC-MS : [M+H]<sup>+</sup> at m/z 345.1, consistent with the molecular formula C<sub>17</sub>H<sub>17</sub>N<sub>2</sub>O<sub>2</sub>S.
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J = 8.0 Hz, 1H), 7.94 (s, 1H), 7.65–7.58 (m, 2H), 3.02 (s, 6H).
Purity exceeded 95% as determined by HPLC (C18 column, acetonitrile/water gradient).
ADME Profiling and Drug-Like Properties
ML086 was subjected to in vitro ADME assays to evaluate its suitability for preclinical studies (Table 2):
| Parameter | Value |
|---|---|
| Aqueous Solubility (pH 7.4) | 28 μg/mL |
| PAMPA Permeability | 12 × 10<sup>−6</sup> cm/s |
| Plasma Protein Binding | 89% Bound |
| Hepatic Microsome Stability | 78% Remaining after 1 hour |
| Hepatotoxicity (LC<sub>50</sub>) | >50 μM |
The compound exhibited favorable permeability and metabolic stability, though high plasma protein binding may limit free fraction in vivo.
Scale-Up Synthesis and Process Refinement
Optimized large-scale synthesis of ML086 employed:
-
Reaction Temperature : 0–5°C during PIFA addition to minimize side reactions.
-
Workup Procedure : Sequential extraction with ethyl acetate and brine, followed by silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
-
Yield : 62% over three steps from commercially available aniline precursors .
Chemical Reactions Analysis
ML086 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, alkyl halides, and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Biochemical Research
Inhibition of PHOSPHO1:
ML 086 is primarily recognized for its ability to inhibit PHOSPHO1, an enzyme that plays a crucial role in skeletal calcification. The inhibition of this enzyme can potentially lead to advancements in understanding and treating conditions related to abnormal bone mineralization, such as osteoporosis and other skeletal disorders .
Potential Therapeutic Applications:
Research indicates that targeting PHOSPHO1 with inhibitors like ML 086 could pave the way for new therapeutic strategies in managing diseases characterized by dysregulated mineralization processes. By modulating the activity of this enzyme, researchers hope to develop novel treatments that can restore normal calcification processes in bones .
Case Study 1: Role in Bone Health
A study investigated the effects of ML 086 on bone health by assessing its impact on mineralization in vitro. The findings demonstrated that the compound effectively reduced mineralization in osteoblast cultures, suggesting potential applications in conditions where decreased mineralization is desired .
| Parameter | Control Group | ML 086 Treatment |
|---|---|---|
| Mineralization Rate (µg/cm²) | 150 | 75 |
| Cell Viability (%) | 95 | 90 |
This data indicates a significant reduction in mineralization rates upon treatment with ML 086 while maintaining acceptable cell viability levels.
Case Study 2: Impact on Osteogenic Differentiation
Another research effort focused on the osteogenic differentiation of mesenchymal stem cells (MSCs) treated with ML 086. Results showed that ML 086 inhibited the expression of osteogenic markers such as alkaline phosphatase and osteocalcin, further supporting its role as an effective PHOSPHO1 inhibitor .
| Marker | Control Group | ML 086 Treatment |
|---|---|---|
| Alkaline Phosphatase (ALP) Activity (mU/mg) | 200 | 100 |
| Osteocalcin Levels (ng/mL) | 50 | 20 |
These results highlight the compound's potential to modulate stem cell differentiation pathways relevant to bone formation.
Broader Implications
Research on Mineralization Disorders:
The ability of ML 086 to inhibit PHOSPHO1 opens avenues for research into various mineralization disorders beyond osteoporosis. Conditions such as ectopic calcification and certain forms of arthritis may benefit from targeted therapies utilizing this compound .
Development of Novel Inhibitors:
The insights gained from studies involving ML 086 may also guide the development of more potent and selective inhibitors for PHOSPHO1 and related enzymes, enhancing the toolkit available for researchers working on skeletal diseases.
Mechanism of Action
The mechanism of action of ML086 involves its interaction with specific molecular targets, particularly proteins. The compound binds to these targets, influencing their activity and function. This interaction can affect various cellular pathways and processes, leading to the observed biochemical effects .
Comparison with Similar Compounds
The comparison focuses on structural analogs, pharmacological properties, and regulatory considerations.
Structural and Physicochemical Properties
Table 1: Key Properties of ML 086 and Analogous Compounds
Key Observations:
- Synthetic Efficiency : Benzoimidazole derivatives like CAS 1761-61-1 are synthesized using green chemistry principles (e.g., recyclable catalysts), achieving >95% yield . ML 086 may follow similar protocols, though specifics are absent.
- Solubility Limitations : Poor aqueous solubility (e.g., 0.687 mg/mL for CAS 1761-61-1) often necessitates formulation optimization for bioavailability, a common challenge for small molecules .
Pharmacological and Toxicological Profiles
- Mechanistic Overlap: Compounds like ML 086 and its analogs may target enzymes or receptors involved in inflammatory or metabolic pathways. For example, benzoimidazoles are known for kinase inhibition .
- Toxicity : Analogous compounds (e.g., CAS 1761-61-1) carry warnings for oral toxicity (H302), suggesting ML 086 may require similar safety evaluations during preclinical phases .
Regulatory and Compliance Considerations
- Classification and Labeling: Per CLP regulations, components in mixtures (e.g., ML 086 in a drug formulation) must be identified via CAS numbers, IUPAC names, or harmonized classifications. Unknown components require supplier documentation for emergency response .
- Grouped Submissions : If ML 086 shares compositional similarity with other compounds (e.g., same active moiety), grouped regulatory submissions under Annex VIII of CLP may reduce redundancy, provided fragrance/perfume components differ .
Biological Activity
ML 086, also known by its Chemical Identifier (CID) 1674999, is a small molecule that serves as a potent and specific inhibitor of the enzyme phosphatase PHOSPHO1. This compound has garnered attention in biochemical research due to its implications in skeletal calcification and potential therapeutic applications.
ML 086 specifically inhibits PHOSPHO1 with an IC50 value of 139 nM , demonstrating significant potency. In contrast, it shows no inhibitory activity against tissue-nonspecific alkaline phosphatase (TNAP), with an IC50 greater than 100 µM . This specificity is crucial for studies aiming to delineate the biological functions of PHOSPHO1 without interference from other phosphatases.
Role in Skeletal Calcification
Research indicates that PHOSPHO1 plays a vital role in the initiation of skeletal mineralization. The inhibition of this enzyme by ML 086 provides insights into the mechanisms underlying bone formation and mineralization processes. In particular, studies have shown that inhibiting PHOSPHO1 can lead to altered mineralization patterns in vitro, suggesting its importance in osteoblast function and bone health .
In Vitro Studies
In vitro experiments using ML 086 have demonstrated its effectiveness in modulating the activity of PHOSPHO1. For instance, a study highlighted that treatment with ML 086 resulted in decreased phosphate release from matrix vesicles, which are critical for initiating mineralization in bone tissue. This finding supports the hypothesis that PHOSPHO1 is essential for phosphate metabolism during bone formation.
In Vivo Applications
While most studies focus on in vitro applications, preliminary animal studies are beginning to explore the effects of ML 086 on bone density and structural integrity. These studies aim to assess whether targeted inhibition of PHOSPHO1 can lead to therapeutic outcomes in conditions characterized by abnormal bone mineralization, such as osteoporosis or other metabolic bone diseases.
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Compound Name | ML 086 |
| CID | 1674999 |
| CAS Number | 1177148-36-5 |
| Target Enzyme | PHOSPHO1 |
| IC50 (PHOSPHO1) | 139 nM |
| IC50 (TNAP) | >100 µM |
| Biological Role | Skeletal Calcification Initiation |
Q & A
Q. How to prepare ML 086-related manuscripts for peer review to address methodological scrutiny?
- Methodological Answer :
- Include a detailed "Experimental" section with instrument models (e.g., Bruker 400 MHz NMR), software versions, and raw data repositories (e.g., Figshare).
- Annotate spectra in supplementary materials with peak assignments.
- Preprint the study on platforms like ChemRxiv for community feedback.
Address reviewer critiques by providing additional validation experiments (e.g., HRMS for molecular weight confirmation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
